4-[(5e)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-furaldehyde with thiosemicarbazide to form a thiazolidinone intermediate, which is then further reacted with butanoic acid derivatives to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives .
Scientific Research Applications
4-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolidinone derivatives and furan-containing molecules, which may share some chemical properties but differ in their reactivity and applications . The presence of both the thiazolidinone and furan rings in this compound contributes to its distinct chemical behavior and potential for diverse applications .
Properties
Molecular Formula |
C12H11NO4S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15) |
InChI Key |
GVNQGVLYSOUCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Origin of Product |
United States |
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